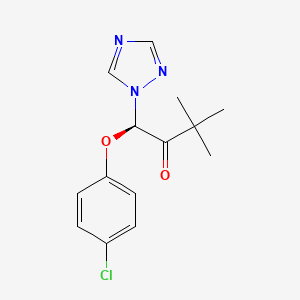![molecular formula C21H29NO4 B1197337 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine CAS No. 33978-72-2](/img/structure/B1197337.png)
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine and related compounds has been a subject of study due to their potential medical applications. For instance, a study on the synthesis of 4-thio-substituted [2-(2,5-Dimethoxyphenyl)ethyl]amines is presented, focusing on the structural requirements for their activity as ligands (Trachsel, 2003).
- Another study discusses the synthesis of a medical intermediate molecule, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, demonstrating a method for its preparation from 1,4-dimethoxybenzene (Zhimin, 2003).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed in various studies. For instance, the absolute configuration of glycerol derivatives, including 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, was studied to understand their role as alpha-adrenergic antagonists (Nelson et al., 1979).
Chemical Reactions and Properties
- Research on 2-(3,4-Dimethoxyphenyl)ethylamine derivatives has explored their antiulcer activities, highlighting the chemical reactions involved in synthesizing these derivatives and their biological properties (Hosokami et al., 1992).
Physical Properties Analysis
- The physical properties of similar compounds have been studied, such as in the synthesis, crystal growth, structural evaluation, and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. This study provides insights into the physical characteristics of these types of molecules (Dhandapani et al., 2017).
Chemical Properties Analysis
- The chemical properties of related compounds have been explored in depth. For example, a study on the synthesis and NMR characterization of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl] phenoxyacetate details the chemical structure and properties of this compound, which is closely related to 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine (Bao-lin, 2007).
Wissenschaftliche Forschungsanwendungen
1. Neurotransmitter Analogs and Schizophrenia Research
Studies have explored the synthesis of O-Methylated analogs of catecholamine neurotransmitters, including 2-(3,4-Dimethoxyphenyl)ethylamine derivatives, for potential links to schizophrenia. This research stems from hypotheses concerning neurotransmitter imbalances in schizophrenia patients (Butterick & Unrau, 1974).
2. Chemical Synthesis and Bromination Methods
The compound has been used as a starting point in chemical synthesis, such as in the bromination of aromatic ethers. This demonstrates its utility in developing new chemical synthesis methods (Xu Yong-nan, 2012).
3. Antiulcer Activity
A series of acyl derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. These studies provide insights into potential therapeutic applications for related compounds (Hosokami et al., 1992).
4. Molecular Imprinting for Separation Applications
The creation of molecularly imprinted polymers using 2-(3,4-Dimethoxyphenyl)ethylamine as a template has shown effectiveness in separating specific molecules like dopamine, demonstrating its potential in analytical chemistry (Luliński & Maciejewska, 2012).
5. Novel Synthesis Technologies
New synthesis technologies for derivatives of this compound have been explored, highlighting its relevance in advancing synthetic methodologies and potential for large-scale industrial production (S. Lan-xiang, 2011).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMQFKVNVQMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955556 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine | |
CAS RN |
33978-72-2 | |
| Record name | N,N-bis(3,4-dimethoxyphenethyl)-N-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033978722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)